![molecular formula C10H15NOS B185331 2-((4-(Methylthio)benzyl)amino)ethanol CAS No. 774556-23-9](/img/structure/B185331.png)
2-((4-(Methylthio)benzyl)amino)ethanol
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Overview
Description
2-((4-(Methylthio)benzyl)amino)ethanol is an organic compound with the molecular formula C10H15NOS It features a benzylamine structure with a methylthio group attached to the benzene ring and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Methylthio)benzyl)amino)ethanol typically involves the reaction of 4-(methylthio)benzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Methylthio)benzyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzylamine moiety allows for nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-(Methylthio)benzyl)amino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-((4-(Methylthio)benzyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzylamine: A precursor in the synthesis of 2-((4-(Methylthio)benzyl)amino)ethanol, with similar structural features but lacking the ethanolamine moiety.
2-(Benzylamino)ethanol: Similar in structure but without the methylthio group, affecting its chemical properties and reactivity.
4-(Methylthio)phenethylamine: Contains a phenethylamine structure with a methylthio group, differing in the position of the amino group.
Uniqueness
This compound is unique due to the presence of both the methylthio and ethanolamine groups, which confer distinct chemical properties and reactivity
Biological Activity
2-((4-(Methylthio)benzyl)amino)ethanol, with the chemical formula C₁₁H₁₅NOS and a molecular weight of approximately 211.31 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The unique structure of this compound includes a methylthio group attached to a benzylamine moiety and an ethanolamine backbone. This configuration facilitates various chemical interactions, leading to significant biological effects.
Property | Details |
---|---|
Molecular Formula | C₁₁H₁₅NOS |
Molecular Weight | 211.31 g/mol |
Solubility | Soluble in organic solvents |
Appearance | White to off-white crystalline solid |
The biological activity of this compound can be attributed to several key mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including adrenergic receptors, potentially mimicking the physiological effects of epinephrine, such as increased heart rate and blood pressure.
- Enzyme Modulation : It has been suggested that this compound can modulate enzyme activities involved in neurotransmitter metabolism, which may influence mood and cognitive functions.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains by disrupting biofilm formation and bacterial cell integrity .
- Cytotoxicity : In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines, promoting apoptosis through specific signaling pathways .
Biological Activity Overview
The following sections detail the biological activities of this compound, focusing on its antimicrobial and anticancer properties.
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity against both planktonic and biofilm-associated bacteria. The following table summarizes its efficacy compared to standard antibiotics:
Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic | MIC (Antibiotic) |
---|---|---|---|
Escherichia coli | 32 µg/mL | Ciprofloxacin | 4 µg/mL |
Staphylococcus aureus | 16 µg/mL | Erythromycin | 8 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL | Ampicillin | 32 µg/mL |
These results highlight the potential of this compound as an alternative antimicrobial agent, especially in the context of rising antibiotic resistance.
Anticancer Activity
In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. The following table outlines its cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 225 | Induction of apoptosis |
B16-F10 | 150 | Cell cycle arrest in S phase |
The ability to induce apoptosis and halt cell cycle progression indicates its potential as an anticancer therapeutic agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study on the efficacy of this compound against biofilms formed by E. coli revealed a significant reduction in biofilm mass at concentrations lower than those required for conventional antibiotics. This suggests a promising avenue for combating antibiotic-resistant infections .
Case Study 2: Anticancer Potential
In another investigation involving MCF-7 cells, treatment with this compound resulted in increased lactate dehydrogenase (LDH) release, indicating cell membrane damage and cytotoxicity. Treated cells exhibited morphological changes consistent with apoptosis, reinforcing its potential as an anticancer agent .
Properties
IUPAC Name |
2-[(4-methylsulfanylphenyl)methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNHNDNJEDGUBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365292 |
Source
|
Record name | 2-((4-(METHYLTHIO)BENZYL)AMINO)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774556-23-9 |
Source
|
Record name | 2-((4-(METHYLTHIO)BENZYL)AMINO)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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